molecular formula C42H56N14O7 B1677547 (2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide CAS No. 137668-62-3

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

Cat. No.: B1677547
CAS No.: 137668-62-3
M. Wt: 869 g/mol
InChI Key: REPSESXCSAOJCV-BJFGHLDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is a synthetic peptide known for its ability to conjugate with fatty acids, enhancing its potency. It is a cyclic form of the melanocyte-stimulating hormone (MSH) and is used primarily for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The cyclization procedure involves coupling the side chains of aspartic acid and lysine from the deprotected peptide in dimethylformamide (DMF) using an excess of PyBOP reagent and diisopropylethylamine (DIEA) as a base. The reaction is completed within one hour and is almost quantitative .

Industrial Production Methods

The industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) followed by cyclization and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified amino acid sequences and enhanced biological activity .

Scientific Research Applications

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide has a wide range of scientific research applications:

Mechanism of Action

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide exerts its effects by binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This binding activates the adenylyl cyclase/cyclic AMP/protein kinase A pathway, leading to increased melanin synthesis in melanocytes. Additionally, it has anti-inflammatory and anti-microbial properties, mediated through the activation of melanocortin receptors .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Melanocyte Stimulating Hormone (α-MSH): A tridecapeptide with similar biological activity.

    Beta-Melanocyte Stimulating Hormone (β-MSH): Another form of MSH with distinct receptor affinities.

    Gamma-Melanocyte Stimulating Hormone (γ-MSH): A shorter peptide with unique biological functions.

Uniqueness

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is unique due to its cyclic structure, which enhances its stability and potency compared to its linear counterparts. This cyclic form allows for more efficient receptor binding and prolonged biological activity .

Properties

CAS No.

137668-62-3

Molecular Formula

C42H56N14O7

Molecular Weight

869 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C42H56N14O7/c43-16-7-6-13-31(36(45)58)52-40(62)34(20-26-22-50-30-12-5-4-11-28(26)30)56-38(60)32(14-8-17-49-42(46)47)53-39(61)33(19-25-9-2-1-3-10-25)55-41(63)35(21-27-23-48-24-51-27)54-37(59)29(44)15-18-57/h1-5,8-12,14,18,22-24,27,29,31-35,50H,6-7,13,15-17,19-21,43-44H2,(H2,45,58)(H,52,62)(H,53,61)(H,54,59)(H,55,63)(H,56,60)(H4,46,47,49)/b14-8+/t27?,29-,31-,32-,33+,34-,35-/m0/s1

InChI Key

REPSESXCSAOJCV-BJFGHLDZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](/C=C/CN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CC=O)N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(C=CCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4C=NC=N4)NC(=O)C(CC=O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(C=CCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4C=NC=N4)NC(=O)C(CC=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXFXWK

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclic aspartic-histidyl-phenylalanyl-arginyl-tryptophyl-lysyl-
cyclic H-Asp-His-Phe-Arg-Trp-Lys-NH2
cyclic MSH (5-10)
MSH (5-10), cyclic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Reactant of Route 2
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Reactant of Route 3
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Reactant of Route 4
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Reactant of Route 5
Reactant of Route 5
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Reactant of Route 6
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

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